molecular formula C22H36BN3O4 B11770670 tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11770670
M. Wt: 417.4 g/mol
InChI Key: YILRWIPMGNQCKM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound that features a boronate ester group. This compound is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions often involve heating under reflux and an inert atmosphere .

Major Products

The major products formed from these reactions include various substituted pyrazoles and boronic acids, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate lies in its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C22H36BN3O4

Molecular Weight

417.4 g/mol

IUPAC Name

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C22H36BN3O4/c1-19(2,3)28-18(27)25-10-8-22(9-11-25)12-17(13-22)26-15-16(14-24-26)23-29-20(4,5)21(6,7)30-23/h14-15,17H,8-13H2,1-7H3

InChI Key

YILRWIPMGNQCKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4(C3)CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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